molecular formula C14H8Cl2N2O2 B10861533 URAT1 inhibitor 3

URAT1 inhibitor 3

Cat. No.: B10861533
M. Wt: 307.1 g/mol
InChI Key: HVYNCNZJQZOKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of URAT1 inhibitor 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the reaction of cyanides with hydroxylamine hydrochloride to form an intermediate, which then reacts with diphenic anhydride to furnish the oxadiazole ring . This intermediate is further modified through various chemical reactions to produce the final this compound compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

URAT1 inhibitor 3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs with different functional groups .

Properties

Molecular Formula

C14H8Cl2N2O2

Molecular Weight

307.1 g/mol

IUPAC Name

(3,5-dichloro-4-hydroxyphenyl)-pyrrolo[2,3-b]pyridin-1-ylmethanone

InChI

InChI=1S/C14H8Cl2N2O2/c15-10-6-9(7-11(16)12(10)19)14(20)18-5-3-8-2-1-4-17-13(8)18/h1-7,19H

InChI Key

HVYNCNZJQZOKFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)C(=O)C3=CC(=C(C(=C3)Cl)O)Cl

Origin of Product

United States

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